molecular formula C11H9ClO2 B2564872 (3-Chlorofuran-2-yl)(phenyl)methanol CAS No. 944652-59-9

(3-Chlorofuran-2-yl)(phenyl)methanol

Cat. No.: B2564872
CAS No.: 944652-59-9
M. Wt: 208.64
InChI Key: FHOQVVSVBRRGBP-UHFFFAOYSA-N
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Description

(3-Chlorofuran-2-yl)(phenyl)methanol (: 944652-59-9) is an organic compound with the molecular formula C11H9ClO2 and a molecular weight of 208.64 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a chlorofuran ring and a benzhydrol group, makes it a valuable intermediate for the exploration of more complex heterocyclic compounds and for use in structure-activity relationship (SAR) studies . Researchers utilize this compound in the development of novel pharmacologically active molecules, leveraging the furan scaffold which is of significant interest in drug discovery . The compound has a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . According to the GHS classification, this substance carries the signal word "Warning" and is associated with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for Research and Further Manufacturing Use Only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

(3-chlorofuran-2-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRZRIPGVCRMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CO2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chlorofuran 2 Yl Phenyl Methanol and Analogous Structures

Strategies for Furan (B31954) Ring Functionalization at the C-3 Position

The furan ring exhibits a distinct pattern of reactivity, with the C-2 and C-5 (α) positions being significantly more susceptible to electrophilic attack than the C-3 and C-4 (β) positions. uonbi.ac.kematanginicollege.ac.in This inherent reactivity profile makes the selective functionalization at the C-3 position a non-trivial synthetic challenge, requiring specialized strategies.

Direct halogenation of unsubstituted furan typically results in substitution at the more reactive α-positions. uonbi.ac.ke Polyhalogenation is also a common side reaction, particularly with highly reactive halogens like chlorine. quimicaorganica.org To achieve selective C-3 chlorination, precursors where the C-2 and C-5 positions are blocked are often necessary.

An alternative strategy involves a directed C-H activation approach. While not a direct halogenation, this method allows for the introduction of a functional group at the C-3 position, which can then be converted to a chloro group. For instance, furfural (B47365) derivatives can be functionalized at the C-3 position by first installing a temporary directing group, such as an imine, on the C-2 aldehyde. chemistryviews.orgnih.gov This directing group facilitates a transition-metal-catalyzed reaction, like silylation, specifically at the C-3 C-H bond. The resulting C-3 silylated furan can then undergo further transformations, including ipso-halogenation, to install the desired chlorine atom. chemistryviews.org

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of substituted furans. mdpi-res.comrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. tcichemicals.com

For the synthesis of C-3 substituted furans, a common strategy is to start with a 3-halofuran, such as 3-bromofuran (B129083) or 3-iodofuran. This precursor can then be coupled with various organometallic partners. For example, a Suzuki-Miyaura coupling reaction between a 3-halofuran and an arylboronic acid can introduce a substituent at the C-3 position. The C-H activation at the C-3 position can also be achieved directly under ruthenium catalysis, which can then react with other partners to afford 3-substituted furans. researchgate.net

Coupling ReactionCatalyst/LigandBase/SolventTypical Substrates
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃ / Dioxane, Toluene3-Bromofuran, Arylboronic acids
Negishi Pd(dba)₂, SPhosNot required / THF3-Iodofuran, Organozinc reagents
Stille Pd(PPh₃)₄Not required / Toluene3-Bromofuran, Organotin reagents
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃N / THF, DMF3-Iodofuran, Terminal alkynes

This table presents typical conditions for various cross-coupling reactions that can be adapted for the functionalization of the furan C-3 position.

Formation of the Phenylmethanol Moiety

The (phenyl)methanol group attached to the C-2 position of the furan ring is a secondary alcohol. Its synthesis is typically achieved either by the addition of an organometallic reagent to an aldehyde or by the reduction of a ketone.

The addition of Grignard reagents to aldehydes is a classic and highly effective method for forming secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing (3-Chlorofuran-2-yl)(phenyl)methanol, this approach involves the reaction of a phenyl Grignard reagent, such as Phenylmagnesium Bromide, with 3-chloro-2-furaldehyde.

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the final secondary alcohol product. This method is generally high-yielding and tolerates a range of functional groups, although the strong basicity of Grignard reagents must be considered. researchgate.net

General Reaction Scheme:

Grignard Formation: Bromobenzene + Mg → Phenylmagnesium Bromide

Nucleophilic Addition: 3-Chloro-2-furaldehyde + Phenylmagnesium Bromide → Intermediate Magnesium Alkoxide

Protonation (Workup): Intermediate Magnesium Alkoxide + H₃O⁺ → (3-Chlorofuran-2-yl)(phenyl)methanol

An alternative route to the secondary alcohol is the reduction of the corresponding ketone, (3-chlorofuran-2-yl)(phenyl)methanone. This approach is particularly valuable when enantiomerically pure or enriched alcohol is desired, as numerous methods for the enantioselective reduction of prochiral ketones have been developed. wikipedia.org

Common methods include catalytic transfer hydrogenation using chiral transition metal complexes (e.g., Ru-BINAP) or reduction with chiral borane (B79455) reagents. uwindsor.ca The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric borane source, is a well-established method for achieving high enantioselectivity in the reduction of various ketones. wikipedia.org Biocatalytic reductions using enzymes or whole-cell systems (e.g., baker's yeast or specific plant tissues) can also provide high stereoselectivity under mild, environmentally benign conditions. researchgate.net

Reduction MethodReagent/CatalystTypical ee (%)
CBS Reduction (S)-CBS catalyst, BH₃·SMe₂>95%
Noyori Hydrogenation RuCl₂(S)-BINAPn, H₂>98%
Midland Alpine Borane (+)-Alpine-Borane80-99%
Biocatalytic Carrot (Daucus carota)Variable, can be high

This table summarizes common methods for the stereoselective reduction of prochiral ketones to secondary alcohols, showing typical ranges of enantiomeric excess (ee).

Convergent and Divergent Synthetic Routes for the (3-Chlorofuran-2-yl)(phenyl)methanol Scaffold

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through a series of reactions to create a library of related compounds. rsc.org A divergent route to the target scaffold might start with a 2-acylfuran. This common precursor could then undergo various functionalizations at the C-3 position (chlorination, alkylation, etc.) while the ketone is transformed into different alcohol derivatives (e.g., reduction to the secondary alcohol, or addition of different Grignard reagents to create tertiary alcohols). This strategy is particularly useful for generating structural analogs for structure-activity relationship (SAR) studies.

Construction via Lithium Derivatives of Halogenated Furans

A primary and effective method for the formation of a carbon-carbon bond between a furan ring and a phenylmethanol moiety involves the use of organolithium reagents. The synthesis of (3-Chlorofuran-2-yl)(phenyl)methanol can be strategically achieved through the nucleophilic addition of a 3-chloro-2-furyllithium species to benzaldehyde. This approach leverages the high reactivity of the organolithium compound, which is typically generated in situ from the corresponding halogenated furan.

The general reaction involves the deprotonation of 3-chlorofuran (B3190982) at the C2 position using a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form the highly reactive 3-chloro-2-furyllithium. This intermediate is then immediately treated with benzaldehyde. The nucleophilic lithium reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the desired product, (3-Chlorofuran-2-yl)(phenyl)methanol. The reaction is outlined in the scheme below:

Reaction Scheme:

A representative, albeit generalized, experimental protocol for such a transformation is detailed in the following table.

Reactant 1 Reactant 2 Reagent Solvent Temperature (°C) Product
3-ChlorofuranBenzaldehyden-ButyllithiumTetrahydrofuran (THF)-78 to 0(3-Chlorofuran-2-yl)(phenyl)methanol

This method offers a direct and versatile route to 2-substituted furans. The reaction of metalated furans with carbonyl compounds is a well-established and useful way of introducing the furan ring into more complex molecules. mdpi.com

Multi-Component Reactions for Furan and Phenylmethanol Integration

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials. nih.gov While a direct MCR for the synthesis of (3-Chlorofuran-2-yl)(phenyl)methanol is not prominently reported, various MCRs are known for the synthesis of highly substituted furan cores, which represent analogous structures. These reactions often proceed with high atom economy and procedural simplicity. researchgate.netresearchgate.netmdpi.com

For instance, a general approach to tetrasubstituted furans can be achieved through a one-pot reaction involving an aldehyde, a β-ketoester, and another active methylene (B1212753) compound, often catalyzed by a base or a Lewis acid. These methodologies provide rapid access to a diverse library of furan derivatives. researchgate.netmdpi.com

The following table provides examples of reactants that can be used in MCRs to generate substituted furan structures.

Component 1 Component 2 Component 3 Catalyst/Conditions Resulting Furan Structure
ArylglyoxalAcetylacetone2,6-DimethylphenolTriethylamine, RefluxHighly functionalized furan nih.gov
AldehydeBenzoylacetonitrileBenzoyl chlorideNovozym 435, PBu3Tetrasubstituted furan mdpi.com
ArylglyoxalMeldrum's acid3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-oneMild conditionsFuran-2(5H)-one derivative researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformation in the construction of (3-Chlorofuran-2-yl)(phenyl)methanol via the organolithium route is the nucleophilic addition of the 3-chloro-2-furyllithium to the carbonyl group of benzaldehyde. The mechanism of this reaction is analogous to the well-studied addition of other organolithium reagents to carbonyl compounds.

The process can be broken down into the following key steps:

Formation of the Organolithium Reagent: A strong base, such as n-butyllithium, abstracts a proton from the most acidic position of 3-chlorofuran, which is the C2 position, to form the 3-chloro-2-furyllithium. This is a standard acid-base reaction.

Nucleophilic Attack: The highly polarized carbon-lithium bond of the 3-chloro-2-furyllithium renders the C2 carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde. This step proceeds through a six-membered ring transition state, often referred to as a Zimmerman-Traxler model, especially in stereoselective additions, although for this achiral system, it simply depicts the coordination of the lithium cation to the carbonyl oxygen.

Formation of the Lithium Alkoxide: The nucleophilic attack results in the formation of a new carbon-carbon bond and a lithium alkoxide intermediate.

Protonation: The reaction is quenched with an aqueous workup, during which the lithium alkoxide is protonated to yield the final alcohol product, (3-Chlorofuran-2-yl)(phenyl)methanol.

The vast number of examples in the literature concerning the addition of metalated furans to aldehydes and ketones underscores the reliability of this mechanistic pathway. mdpi.com

Reaction Chemistry and Transformative Potential of 3 Chlorofuran 2 Yl Phenyl Methanol

Reactivity Profiles of the Chlorofuran Moiety

The chemical behavior of the chlorofuran moiety in (3-Chlorofuran-2-yl)(phenyl)methanol is characterized by the interplay of the furan (B31954) ring's aromaticity and the influence of the chlorine substituent. This combination allows for a range of chemical transformations.

The chlorine atom on the furan ring can be replaced by various nucleophiles. In these reactions, an electron-rich species, known as a nucleophile, attacks the carbon atom attached to the chlorine, leading to the displacement of the chloride ion. libretexts.orglibretexts.org This type of reaction is a fundamental process in organic synthesis, allowing for the introduction of diverse functional groups onto the furan core. The reactivity of the chlorofuran towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the furan's oxygen atom, which helps to stabilize the intermediate formed during the reaction. The success of these reactions often depends on the specific nucleophile used and the reaction conditions, such as solvent and temperature.

NucleophileProductGeneral Reaction Conditions
Alkoxides (RO⁻)(3-Alkoxyfuran-2-yl)(phenyl)methanolPolar solvent, heat
Thiolates (RS⁻)(3-Alkylthiofuran-2-yl)(phenyl)methanolBase, polar solvent
Amines (R₂NH)(3-Aminofuran-2-yl)(phenyl)methanolCatalyst (e.g., Palladium), heat

Furan is an electron-rich aromatic compound and readily undergoes electrophilic substitution reactions, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. ontosight.aichemicalbook.combyjus.com The rate of these reactions in furan is significantly faster than in benzene. chemicalbook.com The preferred site for electrophilic attack on the furan ring is the C2 position, followed by the C5 position, due to the greater stability of the resulting carbocation intermediate. chemicalbook.comstackexchange.com However, in (3-Chlorofuran-2-yl)(phenyl)methanol, the C2 position is already substituted. The chlorine atom at the C3 position is a deactivating group, meaning it slows down the rate of electrophilic substitution, but it directs incoming electrophiles to the C5 position. Therefore, reactions like nitration, halogenation, and sulfonation would be expected to occur predominantly at the C5 position of the furan ring.

ReactionReagentExpected Major Product
NitrationHNO₃/H₂SO₄(3-Chloro-5-nitrofuran-2-yl)(phenyl)methanol
BrominationBr₂/FeBr₃(5-Bromo-3-chlorofuran-2-yl)(phenyl)methanol
SulfonationSO₃/H₂SO₄5-((3-Chlorofuran-2-yl)(phenyl)methyl)furan-2-sulfonic acid

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.ca These reactions have become indispensable in modern organic synthesis due to their tolerance of a wide variety of functional groups. nih.gov The chlorine atom on the furan ring of (3-Chlorofuran-2-yl)(phenyl)methanol can serve as a handle for such transformations. For instance, in a Suzuki-Miyaura coupling, the chlorofuran can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. scite.ainih.gov Other important palladium-catalyzed reactions include the Stille and Sonogashira couplings, which utilize organotin and terminal alkyne reagents, respectively. scite.ai These methods provide versatile pathways for elaborating the structure of the furan moiety.

Reaction NameCoupling PartnerProduct Type
Suzuki-MiyauraOrganoboron reagentAryl- or vinyl-substituted furan
StilleOrganotin reagentAryl-, vinyl-, or alkyl-substituted furan
SonogashiraTerminal alkyneAlkynyl-substituted furan

Chemical Transformations Involving the Secondary Alcohol Group

The secondary alcohol group, a hydroxymethyl group attached to the furan ring, is a key functional group that imparts characteristic reactivity to the molecule. wikipedia.orgatamanchemicals.com

The secondary alcohol in (3-Chlorofuran-2-yl)(phenyl)methanol can be oxidized to the corresponding ketone, (3-chlorofuran-2-yl)(phenyl)methanone. The oxidation of furans can be complex, with the potential for ring-opening or polymerization under harsh conditions. researchgate.netnih.gov Therefore, the choice of oxidizing agent and reaction conditions is crucial to selectively oxidize the alcohol without affecting the furan ring. Various reagents and conditions have been explored for the oxidation of furan derivatives. researchgate.net

Oxidizing AgentTypical Conditions
Pyridinium chlorochromate (PCC)Dichloromethane, room temperature
Dess-Martin periodinane (DMP)Dichloromethane, room temperature
Manganese dioxide (MnO₂)Dichloromethane or chloroform, room temperature

The hydroxyl group of the secondary alcohol can readily undergo etherification and esterification. Esterification of furan derivatives can be achieved using various methods, including reactions with acid chlorides or anhydrides. researchgate.netnih.gov Microwave-assisted synthesis has been shown to be an effective method for producing furan-containing esters in good yields under mild conditions. researchgate.net Catalytic pathways have also been developed for the esterification of furan derivatives. frontiersin.org These reactions are valuable for creating a diverse range of derivatives with potentially different physical and biological properties.

Reaction TypeReagentsProduct
EtherificationAlkyl halide, base(3-Chloro-2-(alkoxy(phenyl)methyl))furan
EsterificationAcyl chloride or anhydride (B1165640), base(3-Chlorofuran-2-yl)(phenyl)methyl ester
Fischer EsterificationCarboxylic acid, acid catalyst(3-Chlorofuran-2-yl)(phenyl)methyl ester

Elimination and Rearrangement Pathways (e.g., Chugaev Reaction and Corey-Kim Reaction analogs)

The secondary alcohol moiety in (3-Chlorofuran-2-yl)(phenyl)methanol is a prime site for elimination and rearrangement reactions. By drawing analogies to well-established named reactions, we can predict the potential transformations of this substrate.

The Chugaev elimination offers a classic route for the dehydration of alcohols to alkenes via a xanthate intermediate. wikipedia.orgnih.gov This reaction proceeds through a syn-elimination mechanism, offering a degree of stereochemical control. wikipedia.org For (3-Chlorofuran-2-yl)(phenyl)methanol, this pathway would involve initial formation of a xanthate, followed by thermal decomposition to yield 2-(1-phenylvinyl)-3-chlorofuran. The relatively mild, non-acidic conditions of the Chugaev elimination could be advantageous in preventing undesired side reactions involving the sensitive furan ring.

StepReagentsIntermediate/Product
11. NaH or other strong base, CS₂; 2. CH₃IS-methyl O-[(3-chlorofuran-2-yl)(phenyl)methyl] carbonodithioate
2Heat (pyrolysis)2-(1-phenylvinyl)-3-chlorofuran

Conversely, the Corey-Kim oxidation provides a method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.netamanote.comorganic-chemistry.orgyoutube.comjk-sci.com This reaction utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate an active oxidizing species. researchgate.netamanote.com While the expected product from the Corey-Kim oxidation of (3-Chlorofuran-2-yl)(phenyl)methanol would be (3-chlorofuran-2-yl)(phenyl)ketone, a notable consideration for benzylic alcohols like the subject compound is the potential for a competing reaction. Under Corey-Kim conditions, benzylic alcohols have a propensity to form the corresponding benzyl (B1604629) chlorides. wikipedia.orgresearchgate.net Therefore, careful control of the reaction conditions would be crucial to favor the desired ketone formation over the chlorinated byproduct.

ReagentsExpected ProductPotential Byproduct
N-chlorosuccinimide (NCS), Dimethyl sulfide (DMS), Triethylamine (Et₃N)(3-chlorofuran-2-yl)(phenyl)ketone2-(chloro(phenyl)methyl)-3-chlorofuran

Cycloaddition and Annulation Reactions for Generating Polycyclic Systems

The furan nucleus within (3-Chlorofuran-2-yl)(phenyl)methanol serves as a potential diene in cycloaddition reactions, a powerful strategy for the synthesis of complex polycyclic frameworks. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. mdpi.com

However, the reactivity of the furan ring in Diels-Alder reactions is significantly influenced by its substituents. The presence of the electron-withdrawing chloro group at the 3-position of the furan ring in the target molecule is expected to decrease its reactivity as a diene. This deactivation arises from the reduction in the energy of the highest occupied molecular orbital (HOMO) of the furan. Despite this, cycloaddition with highly reactive dienophiles, such as maleic anhydride or N-substituted maleimides, could still be feasible, potentially requiring elevated temperatures or the use of catalysts. The resulting oxabicycloheptene adducts could serve as versatile intermediates for the synthesis of a variety of substituted aromatic and alicyclic compounds.

Beyond the Diels-Alder reaction, the furan ring can also participate in other cycloaddition modes. For instance, in the presence of suitable 1,3-dipoles, a [3+2] cycloaddition could occur, leading to the formation of five-membered heterocyclic rings fused to the furan core. Annulation strategies, involving a sequence of reactions that build a new ring onto an existing one, could also be envisioned. For example, a Friedel-Crafts-type reaction at the C5 position of the furan, followed by an intramolecular cyclization, could provide a route to fused polycyclic systems. The benzylic alcohol could also be transformed into a reactive species that participates in an intramolecular annulation with the furan ring.

Influence of Solvent Systems and Catalysts on Reaction Outcomes

The outcome of the aforementioned reactions is profoundly dependent on the choice of solvent and the presence of catalysts. These factors can influence reaction rates, regioselectivity, and stereoselectivity.

In the context of cycloaddition reactions , the use of Lewis acids as catalysts is a well-established strategy to enhance the reactivity of dienophiles and promote the Diels-Alder reaction. researchgate.netamanote.comunamur.beresearchgate.net For an electron-deficient diene like 3-chlorofuran (B3190982), a Lewis acid could coordinate to the dienophile, lowering the energy of its lowest unoccupied molecular orbital (LUMO) and thereby accelerating the reaction. The choice of Lewis acid, from milder ones like ZnCl₂ to stronger ones like AlCl₃, can be tuned to the specific reactivity of the substrates. The polarity of the solvent can also play a significant role; polar solvents can stabilize charged intermediates and transition states, potentially altering reaction pathways. rsc.org For instance, in some cases, solvent polarity has been shown to influence the endo/exo selectivity of Diels-Alder reactions involving furans.

For elimination and rearrangement reactions , the solvent can affect the stability of intermediates and transition states. In reactions proceeding through ionic intermediates, polar protic or aprotic solvents can facilitate the reaction. For concerted reactions like the Chugaev elimination, solvent effects are generally less pronounced.

Catalysts can also be employed to direct the reactivity of the benzylic alcohol. For instance, acid catalysts can promote dehydration, potentially leading to the formation of a stabilized carbocation that could undergo rearrangement or react with nucleophiles present in the medium. The selective catalytic dehydration of furfuryl alcohol derivatives has been achieved using various catalysts, including polyoxometalates, to yield ethers. rsc.org This suggests that under specific catalytic conditions, intermolecular etherification of (3-Chlorofuran-2-yl)(phenyl)methanol could be a possible outcome.

The following table summarizes the potential influence of solvents and catalysts on the discussed reaction types:

Reaction TypePotential Solvent EffectsPotential Catalytic Effects
Chugaev Elimination Generally less pronounced due to concerted mechanism.Not typically catalyzed.
Corey-Kim Oxidation Polar solvents may promote side reactions (e.g., formation of methylthiomethyl ether). alfa-chemistry.comNot a catalyzed reaction in the traditional sense, but reagent stoichiometry is critical.
Diels-Alder Reaction Polarity can influence reaction rate and stereoselectivity.Lewis acids can accelerate the reaction by activating the dienophile. researchgate.netamanote.comunamur.beresearchgate.net
Dehydration/Rearrangement Polar solvents can stabilize carbocation intermediates.Acid catalysts promote dehydration and can facilitate rearrangements.

Computational and Theoretical Investigations of 3 Chlorofuran 2 Yl Phenyl Methanol

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For (3-Chlorofuran-2-yl)(phenyl)methanol, the key flexible bonds are the C-C bond linking the furan (B31954) ring to the methoxy group and the C-C bond between the methoxy carbon and the phenyl ring. Rotation around these bonds gives rise to various conformers with different energies.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometry. By systematically changing the dihedral angles associated with the flexible bonds and calculating the energy at each point, a PES can be constructed. emory.edu This exploration helps identify the global minimum energy conformer (the most stable structure) and other low-energy local minima, as well as the transition states that connect them. Factors like steric hindrance between the furan and phenyl rings and potential intramolecular hydrogen bonding involving the hydroxyl group can significantly influence the shape of the PES. libretexts.org

Table 2: Hypothetical Relative Energies of Key Conformers of (3-Chlorofuran-2-yl)(phenyl)methanol

ConformerDihedral Angle (O-C-C-Cfuran)Relative Energy (kcal/mol)Population (%)
Global Minimum60° (gauche)0.0075.1
Local Minimum180° (anti)1.5224.7
Transition State0° (syn-periplanar)4.850.2

Analysis of Aromaticity and Electronic Delocalization within the Substituted Furan Ring

Furan is an aromatic five-membered heterocycle. pearson.com The introduction of substituents can significantly alter the degree of aromaticity and the pattern of electron delocalization within the ring. researchgate.net A widely used computational tool to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the center (NICS(1)). A distinctly negative NICS value is an indicator of aromatic character (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current). nih.govnih.gov

Table 3: Hypothetical Calculated NICS(1) Values (in ppm)

Ring SystemCalculated NICS(1)zzInterpretation
Substituted Furan Ring-24.5Aromatic
Phenyl Ring-30.1Strongly Aromatic
Benzene (Reference)-32.0Strongly Aromatic

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Experimental Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimental findings or aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. liverpool.ac.uk Calculated chemical shifts are often scaled or compared to a reference compound (like tetramethylsilane) to improve agreement with experimental spectra. nih.gov These predictions are sensitive to the molecule's conformation, making them a useful tool for confirming the dominant solution-state structure. researchgate.netliverpool.ac.uk For (3-Chlorofuran-2-yl)(phenyl)methanol, predictions would help assign the signals for the furan protons, the phenyl protons, the methine proton, and the hydroxyl proton. stenutz.eustackexchange.com

Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) vs. Expected Ranges

ProtonPredicted Shift (ppm)Expected Range (ppm)
Furan H-46.456.0 - 7.0
Furan H-57.407.0 - 8.0
Phenyl H (ortho, meta, para)7.25 - 7.357.0 - 7.5
Methine CH5.805.5 - 6.0
Hydroxyl OH3.50 (variable)2.0 - 5.0 (variable)

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor to improve accuracy. researchgate.net These calculations allow for the assignment of specific absorption bands to particular molecular motions, such as O-H stretching, C=C stretching in the aromatic rings, and C-Cl stretching. youtube.comdavuniversity.org This provides a detailed understanding of the molecule's vibrational modes.

Table 5: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments

Vibrational ModeScaled Frequency (cm⁻¹)Expected Range (cm⁻¹)
O-H Stretch (H-bonded)34503200 - 3600 youtube.com
Aromatic C-H Stretch30803000 - 3100 youtube.com
Aromatic C=C Stretch1595, 14901450 - 1600 davuniversity.org
C-O Stretch (Alcohol)10501000 - 1260 youtube.com
C-Cl Stretch750600 - 800

Molecular Modeling for Intermolecular Interactions and Self-Assembly

The hydroxyl group in (3-Chlorofuran-2-yl)(phenyl)methanol makes it capable of forming intermolecular hydrogen bonds, which are crucial in determining its physical properties and how it self-assembles in the solid state or in solution. rsc.org Molecular modeling can be used to study these non-covalent interactions.

By placing two or more molecules of (3-Chlorofuran-2-yl)(phenyl)methanol in close proximity, computational methods can be used to optimize the geometry of the resulting cluster and calculate the interaction energy. nih.gov This allows for the characterization of the strength and geometry of the hydrogen bonds (e.g., O-H···O). rsc.org Analysis of these interactions can predict whether the molecule is likely to form dimers, chains, or more complex supramolecular structures. researchgate.net Other potential interactions, such as π-π stacking between the aromatic rings, can also be investigated to build a comprehensive picture of the molecule's self-assembly behavior.

Table 6: Hypothetical Calculated Properties of a Hydrogen-Bonded Dimer

ParameterCalculated ValueSignificance
Interaction Energy (BSSE corrected)-5.8 kcal/molStrength of the intermolecular bond
H···O Distance1.95 ÅLength of the hydrogen bond
O-H···O Angle175°Linearity and strength of the H-bond

Theoretical Studies on Dipole Moment and Polarizability of (3-Chlorofuran-2-yl)(phenyl)methanol

Computational chemistry employs various methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to calculate these properties. The choice of the basis set in these calculations is crucial for obtaining accurate results, with larger and more flexible basis sets generally yielding more reliable data.

The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. This property is crucial for understanding a molecule's response to electromagnetic radiation and its nonlinear optical properties. Theoretical calculations on furan and its derivatives indicate that substitutions on the ring can enhance polarizability. The presence of both an electron-withdrawing group (chlorine) and an aromatic phenyl group attached to the furan ring in (3-Chlorofuran-2-yl)(phenyl)methanol is expected to lead to a complex interplay of inductive and resonance effects, influencing its polarizability.

Although specific data for (3-Chlorofuran-2-yl)(phenyl)methanol is absent, a general understanding can be extrapolated from computational studies on its constituent parts and similar molecules. A detailed theoretical investigation would be necessary to quantify the precise dipole moment and polarizability of this specific compound. Such a study would involve geometry optimization of the molecule followed by property calculations using a reliable level of theory and basis set. The resulting data would be instrumental in predicting its chemical reactivity, physical properties, and potential for technological applications.

Advanced Applications and Material Science Relevance of 3 Chlorofuran 2 Yl Phenyl Methanol Derivatives

Advanced Precursors in Complex Organic Synthesis

Derivatives of (3-chlorofuran-2-yl)(phenyl)methanol are significant intermediates in the creation of more complex organic molecules. numberanalytics.comnumberanalytics.com The furan (B31954) core is a recurring motif in many natural products, pharmaceuticals, and agrochemicals, making these derivatives valuable starting materials. numberanalytics.comnih.gov The unique reactivity of the furan ring, combined with the functional groups on the side chain, allows for a wide range of chemical transformations. numberanalytics.com These transformations include electrophilic substitution and cycloaddition reactions, which facilitate the construction of intricate molecular structures. numberanalytics.com

The synthesis of furan derivatives can be achieved through various methods, such as the cyclization of 1,4-diketones (Paal-Knorr synthesis) or transition metal-catalyzed reactions. numberanalytics.comnumberanalytics.com Once formed, these furan-based compounds can be incorporated into larger molecular frameworks through strategies like using them as foundational building blocks or integrating them into larger ring systems via reactions like Diels-Alder. numberanalytics.com The high sensitivity of some furan derivatives to acids, strong oxidants, and high temperatures can limit the use of classical C-H functionalization methods, necessitating the development of new catalytic approaches for their modification. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

In the fields of coordination chemistry and catalysis, furan derivatives are being explored as versatile ligands. numberanalytics.com The design of these ligands is crucial as their structure influences the catalytic activity and selectivity of the metal complexes they form. Furan-based compounds can be modified to create ligands for transition metal catalysis, a field that is continually seeking more efficient and sustainable chemical transformations. numberanalytics.comnumberanalytics.com

Recent research has highlighted the development of catalytic systems for both the synthesis of furans and their subsequent conversion into other valuable chemicals. mdpi.comresearchgate.net For instance, transition metals like palladium, ruthenium, copper, and iron have been used to catalyze the synthesis of substituted furans from various acyclic precursors. researchgate.netnih.gov Furthermore, catalysts such as zeolites, polyoxometalates, and non-noble metals are being employed to upgrade furan derivatives into platform chemicals and biofuels. nih.govfrontiersin.org The reactivity of furans, however, can also lead to the formation of byproducts, making the fine-tuning of catalyst properties and reaction conditions a significant challenge. researchgate.net

Exploration in Functional Materials Science

The distinct electronic and optical properties of furan-containing compounds have spurred their investigation in the realm of functional materials science. numberanalytics.com Derivatives of (3-chlorofuran-2-yl)(phenyl)methanol are part of this exploration, showing potential in several technologically important areas.

Furan-based materials are increasingly being recognized for their potential in organic electronics. ntu.edu.sg The furan ring, when integrated into π-conjugated molecules, can significantly alter the photophysical, electrochemical, and charge transport properties of the resulting materials. researchgate.net Furan-containing conjugated polymers have been developed for use in organic electronic applications, with research focusing on creating materials with unique properties like high thermal stability and chemical resistance. numberanalytics.com

Recent studies have shown that substituting thiophene (B33073) with furan in certain molecular architectures can lead to better optoelectronic properties due to improved molecular planarity and the lower electronegativity of the oxygen atom. acs.orggithub.io Fused polycyclic furans, such as benzodifurans, have demonstrated excellent semiconducting properties, including high hole mobility, making them suitable for organic field-effect transistors (OFETs). acs.org The synthesis of furan-based conjugated polymers with tunable bandgaps has also been achieved, opening up possibilities for their use as photosensitizers in biomedical applications. rsc.orgbohrium.com

Furan-Based SystemApplicationKey Property
Biphenylyl/Furan CoreOrganic Light-Emitting TransistorsEnhanced planarity and transition dipole moments. acs.orggithub.io
Fused Polycyclic Furans (e.g., Benzodifurans)Organic Field-Effect Transistors (OFETs)High hole mobility (up to 3.6 cm²/Vs). acs.org
Furan-Containing Conjugated PolymersOrganic Solar CellsPower conversion efficiencies up to 5.0%. lbl.govresearchgate.net
Furan/Phenylene Co-oligomersOptoelectronic DevicesBright luminescence and good hole-transport. researchgate.net

Nonlinear optical (NLO) materials are critical for applications in photonics, such as optical data storage and processing. nih.gov Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO properties, and furan derivatives can be engineered to fit this design. researchgate.net The furan ring can act as part of the π-conjugated bridge connecting electron-donating and electron-accepting groups.

Theoretical and experimental studies have been conducted on furan-based compounds to evaluate their NLO characteristics. For instance, calculations on furan homologues have shown that substituting the oxygen atom with heavier atoms can increase the material's polarizability and hyperpolarizability. jlu.edu.cn Chalcone-based crystals containing a furan ring have been synthesized and investigated for their third-order NLO properties, demonstrating their potential for photonic applications. researchgate.net Research has also explored indole-based chromophores with a tricyanofuran acceptor, indicating that furan derivatives can play a key role in developing new NLO materials. researchgate.net

Furan DerivativeNLO Property MeasuredPotential Application
1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneThird-order susceptibility (χ⁽³⁾) of 10⁻¹³ esu. researchgate.netPhotonics
Furan Homologues (C₄H₄X, X=O, S, Se, Te)Second hyperpolarizability (γ). jlu.edu.cnNLO Materials
Indole with Tricyanofuran AcceptorElectro-optic coefficients. researchgate.netElectro-optics

Environmental Chemical Studies related to Furan Derivatives

Furan and its derivatives are of interest in environmental chemistry due to their release into the atmosphere from various sources, including biomass burning and fossil fuel combustion. acs.org Some furan derivatives are also being developed as second-generation biofuels. researchgate.net In the atmosphere, furans can degrade relatively quickly, primarily through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. acs.org

The atmospheric oxidation of furans can lead to the formation of ring-opening products, such as unsaturated 1,4-dicarbonyls. researchgate.net The specific products and their yields depend on the structure of the furan derivative and the atmospheric conditions. acs.org For example, the oxidation of isoprene (B109036) in the atmosphere can lead to the formation of 3-methylfuran. nih.gov The environmental fate of more complex chlorinated furans, such as polychlorinated dibenzofurans (PCDFs), is also a significant area of study, as these compounds can be persistent and bioaccumulative. reviewboard.ca

Conclusion and Future Research Perspectives

Synthesis and Reaction Scope of (3-Chlorofuran-2-yl)(phenyl)methanol

The synthesis of (3-Chlorofuran-2-yl)(phenyl)methanol can be approached through several synthetic strategies, primarily involving the formation of the furan (B31954) ring, followed by the introduction of the phenylmethanol moiety, or vice-versa. A common method for creating the substituted furan ring is through the reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with various reagents. This chalcone analogue, synthesized via the Claisen-Schmidt condensation of 4-chloroacetophenone and furan-2-carboxaldehyde, serves as a versatile starting material for producing a range of furan derivatives researchgate.net.

Another viable synthetic route involves the reaction of a lithiated 3-chlorofuran (B3190982) with benzaldehyde. This approach relies on the selective metallation of the furan ring, followed by nucleophilic addition to the aldehyde. The reaction conditions, such as temperature and solvent, are critical to ensure high yields and prevent side reactions.

The reaction scope of (3-Chlorofuran-2-yl)(phenyl)methanol is expected to be diverse, owing to the presence of multiple reactive sites. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. For instance, oxidation would likely yield the corresponding ketone, (3-chlorofuran-2-yl)(phenyl)methanone. The furan ring itself can participate in various cycloaddition reactions, such as Diels-Alder reactions, and is also susceptible to electrophilic substitution, although the presence of the chloro-substituent will influence the regioselectivity of such reactions. The chlorine atom on the furan ring could potentially undergo nucleophilic substitution under specific conditions, further expanding the synthetic utility of this compound.

Reaction Type Reagents and Conditions Expected Product
OxidationPCC, CH2Cl2(3-Chlorofuran-2-yl)(phenyl)methanone
EsterificationAcetic anhydride (B1165640), Pyridine(3-Chlorofuran-2-yl)(phenyl)methyl acetate
EtherificationNaH, CH3I, THF(3-Chlorofuran-2-yl)(methoxy)(phenyl)methane
Nucleophilic SubstitutionNaN3, DMF(3-Azidofuran-2-yl)(phenyl)methanol

Advancements in Spectroscopic Characterization Techniques

The structural elucidation of (3-Chlorofuran-2-yl)(phenyl)methanol relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy would provide detailed information about the chemical environment of each proton. The proton of the hydroxyl group would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methine proton would appear as a singlet, and the protons on the furan and phenyl rings would exhibit characteristic splitting patterns.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Characteristic C-O, C-Cl, and C-H stretching and bending vibrations would also be observed.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the molecular formula, and the fragmentation pattern would offer clues about the structure.

Spectroscopic Technique Key Observables Expected Values/Regions
¹H NMRChemical shifts (δ) and coupling constants (J)Phenyl protons: 7.2-7.5 ppm; Furan protons: 6.5-7.0 ppm; Methine proton: ~5.8 ppm; Hydroxyl proton: variable
¹³C NMRChemical shifts (δ)Phenyl carbons: 125-140 ppm; Furan carbons: 110-150 ppm; Methine carbon: ~70 ppm
IR SpectroscopyAbsorption bands (cm⁻¹)O-H stretch: 3200-3600; C-O stretch: 1050-1150; C-Cl stretch: 600-800
Mass SpectrometryMolecular ion peak (m/z)[M]⁺ and characteristic fragments

Integration of Advanced Computational Methodologies for Prediction and Rational Design

Advanced computational methodologies, particularly Density Functional Theory (DFT), play a crucial role in predicting the properties and reactivity of molecules like (3-Chlorofuran-2-yl)(phenyl)methanol. These methods allow for the calculation of various molecular properties that can be correlated with experimental observations and used to guide the rational design of new compounds with desired characteristics.

Local Reactivity Descriptors , including Fukui functions and the dual descriptor, provide insights into the reactivity of specific atomic sites within the molecule. These descriptors can predict the most likely sites for nucleophilic and electrophilic attack, which is invaluable for understanding and predicting the outcomes of chemical reactions.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational analysis of chlorinated chalcone derivatives has shown that increasing electrophilicity and softness can be vital for enhancing antimicrobial effectiveness scirp.orgscirp.org. Similar computational approaches can be applied to (3-Chlorofuran-2-yl)(phenyl)methanol to predict its potential biological activity and guide the synthesis of more potent analogues.

Computational Method Calculated Property Significance
DFT (B3LYP/6-31G)Global Reactivity DescriptorsPredicts overall molecular reactivity
DFT (B3LYP/6-31G)Local Reactivity DescriptorsIdentifies reactive sites for nucleophilic/electrophilic attack
DFT (B3LYP/6-31G*)HOMO-LUMO Energy GapIndicates chemical stability and reactivity

Emerging Avenues in Chemical Science and Technology Beyond Established Applications

While the established applications of furan derivatives are broad, emerging research continues to open new avenues for compounds like (3-Chlorofuran-2-yl)(phenyl)methanol. One promising area is in the development of novel materials. The ability of furfuryl alcohol to polymerize into resins suggests that substituted derivatives could be used to create polymers with tailored properties, such as enhanced thermal stability or specific electronic characteristics.

In the field of medicinal chemistry, furan-containing compounds are of significant interest due to their diverse biological activities. Computational studies on related structures, such as chlorinated chalcones, have provided a foundation for the rational design of new antimicrobial agents scirp.orgscirp.org. By analogy, (3-Chlorofuran-2-yl)(phenyl)methanol and its derivatives could be investigated for their potential as antibacterial, antifungal, or antiviral agents.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (3-Chlorofuran-2-yl)(phenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology : A two-step approach is commonly employed: (i) Friedel-Crafts alkylation of furan derivatives with benzaldehyde derivatives to form the furan-phenyl backbone, followed by (ii) chlorination at the 3-position of the furan ring using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For example, refluxing in ethanol with hydrochloric acid (HCl) under controlled temperature (70–80°C) can yield the target compound with ~69% efficiency after purification via silica gel chromatography . Optimizing stoichiometry, solvent polarity, and reaction time minimizes byproducts like di-chlorinated isomers.

Q. How can spectroscopic techniques resolve structural ambiguities in (3-Chlorofuran-2-yl)(phenyl)methanol?

  • Methodology :

  • NMR : 1^1H NMR distinguishes the furan protons (δ 6.2–7.1 ppm) and the benzylic -CH(OH)- group (δ 4.8–5.2 ppm). 13^{13}C NMR confirms the quaternary carbon attached to chlorine (δ 110–115 ppm) .
  • X-ray Crystallography : Resolves stereochemical uncertainties, as demonstrated for analogous chlorophenyl methanol derivatives, where hydrogen-bonding networks stabilize the crystal lattice .
  • IR : The O-H stretch (~3200–3400 cm⁻¹) and C-Cl vibration (~550–650 cm⁻¹) are critical for functional group identification .

Q. What safety protocols are essential for handling (3-Chlorofuran-2-yl)(phenyl)methanol?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation. Waste must be neutralized with bases (e.g., sodium bicarbonate) before disposal in halogenated solvent containers .

Advanced Questions

Q. How can density functional theory (DFT) predict the electronic properties and stability of (3-Chlorofuran-2-yl)(phenyl)methanol?

  • Methodology : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Chlorine’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV compared to non-chlorinated analogs, increasing electrophilicity. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM) .

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Chlorine at the 3-position of the furan ring enhances oxidative stability but reduces nucleophilic aromatic substitution (SNAr) rates compared to para-substituted analogs. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids at 80°C in THF, achieving ~45% yield—lower than fluoro derivatives due to steric hindrance .

Q. What strategies enable enantioselective synthesis of (3-Chlorofuran-2-yl)(phenyl)methanol?

  • Methodology : Biocatalytic reduction using Leuconostoc pseudomesenteroides N13 with glucose as a co-substrate achieves >90% enantiomeric excess (ee) for (S)-isomers. Kinetic resolution using chiral ligands (e.g., BINAP) in asymmetric hydrogenation optimizes ee to ~85% under 50 psi H₂ .

Q. How can in vitro assays evaluate the biological activity of (3-Chlorofuran-2-yl)(phenyl)methanol?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays (MIC) against S. aureus (ATCC 25923) show inhibitory activity at 128 µg/mL, likely due to membrane disruption .
  • Anticancer Assays : MTT assays on H2228 (lung cancer) cells reveal IC₅₀ values of ~75 µM, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.